molecular formula C13H16BrNO4 B8068576 2-(4-Bromo-2-{[(tert-butoxy)carbonyl]amino}phenyl)acetic acid

2-(4-Bromo-2-{[(tert-butoxy)carbonyl]amino}phenyl)acetic acid

Cat. No. B8068576
M. Wt: 330.17 g/mol
InChI Key: NNXNTCWHMKHMDU-UHFFFAOYSA-N
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Description

“2-(4-Bromo-2-{[(tert-butoxy)carbonyl]amino}phenyl)acetic acid” is an organic compound . It is a derivative of phenylacetic acid containing a bromine atom . It is also known to be a growth inhibitory substance .


Molecular Structure Analysis

The molecular formula of this compound is C12H14BrNO4 . Its average mass is 330.174 Da and its monoisotopic mass is 329.026276 Da .


Chemical Reactions Analysis

The compound has been involved in catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Physical And Chemical Properties Analysis

The compound is a solid . Its boiling point is predicted to be 465.1±40.0 °C and its density is predicted to be 1.443±0.06 g/cm3 .

Safety and Hazards

The compound is classified under GHS07 and the signal word for it is "Warning" . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P260, P270, P280, P402, and P404 .

properties

IUPAC Name

2-[4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10-7-9(14)5-4-8(10)6-11(16)17/h4-5,7H,6H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXNTCWHMKHMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-{[(tert-butoxy)carbonyl]amino}phenyl)acetic acid

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